CSF1R Binding Affinity: AZ683 vs. BLZ945 and PLX3397
AZ683 demonstrates a high binding affinity for CSF1R (Ki = 8 nM, IC50 = 6 nM) [1]. This is a lower IC50 value compared to the widely used CSF1R inhibitor PLX3397 (IC50 = 133.6 nM in a luminescent assay) [2] and a lower Ki value compared to BLZ945 (Kd = 15.7 nM by thermophoresis) [3]. This indicates a more potent interaction with the target receptor.
| Evidence Dimension | CSF1R Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 8 nM; IC50 = 6 nM |
| Comparator Or Baseline | PLX3397 (IC50 = 133.6 nM); BLZ945 (Kd = 15.7 nM) |
| Quantified Difference | AZ683 IC50 is ~22x lower than PLX3397. AZ683 Ki is ~2x lower than BLZ945 Kd. |
| Conditions | AZ683: human CSF1R, unspecified assay [1]; PLX3397: human CSF1R, luminescent assay [2]; BLZ945: human CSF1R, thermophoresis [3] |
Why This Matters
A lower IC50 or Ki indicates a more potent compound, potentially requiring lower dosing for the same target engagement, which is a critical factor in both in vitro and in vivo experimental design.
- [1] Scott, D. A., et al. (2009). Abstract #259: The selective CSF-1R inhibitor AZ683 reduces tumor associated macrophages and inhibits growth of breast cancer xenograft models. Cancer Research, 69(9_Supplement), 259. View Source
- [2] PMC10644394. (2023). Table 2: CSF1R Potency Measurements for the Inhibitors Discussed in This Review. View Source
- [3] PMC10644394. (2023). Table 2: CSF1R Potency Measurements for the Inhibitors Discussed in This Review. View Source
